molecular formula C14H17N3O2 B2946020 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 1189699-98-6

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No.: B2946020
CAS No.: 1189699-98-6
M. Wt: 259.309
InChI Key: RLFZLPKVEPRPRG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a 3-methyl-1,2,4-oxadiazol-5-yl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted phenyl derivatives.

Scientific Research Applications

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-15-12(19-17-9)10-5-7-11(8-6-10)16-13(18)14(2,3)4/h5-8H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFZLPKVEPRPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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